molecular formula C19H23N2O6P B11411287 Diethyl {2-(furan-2-yl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-(furan-2-yl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11411287
M. Wt: 406.4 g/mol
InChI Key: SHPLCIWWBIDJOE-UHFFFAOYSA-N
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Description

DIETHYL [2-(FURAN-2-YL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound with the molecular formula C19H23N2O6P It is characterized by the presence of a furan ring, an oxazole ring, and a phosphonate group

Preparation Methods

The synthesis of DIETHYL [2-(FURAN-2-YL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the furan and phosphonate groups. Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

DIETHYL [2-(FURAN-2-YL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts.

Scientific Research Applications

DIETHYL [2-(FURAN-2-YL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIETHYL [2-(FURAN-2-YL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

DIETHYL [2-(FURAN-2-YL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE can be compared with similar compounds such as:

    Diethyl [2-(2-furyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl]phosphonate: Shares similar structural features but may differ in specific functional groups.

    Functionalized β-lactams: These compounds also contain oxazole rings and are studied for their biological activities

Properties

Molecular Formula

C19H23N2O6P

Molecular Weight

406.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-2-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C19H23N2O6P/c1-4-25-28(22,26-5-2)19-18(27-17(21-19)16-7-6-12-24-16)20-13-14-8-10-15(23-3)11-9-14/h6-12,20H,4-5,13H2,1-3H3

InChI Key

SHPLCIWWBIDJOE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CO2)NCC3=CC=C(C=C3)OC)OCC

Origin of Product

United States

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